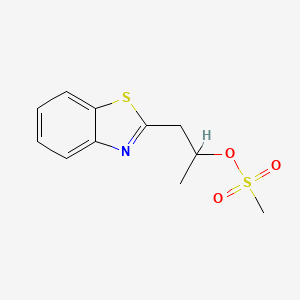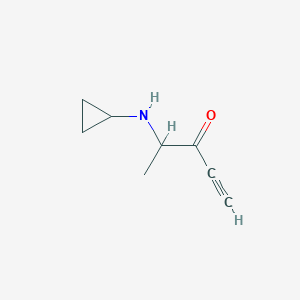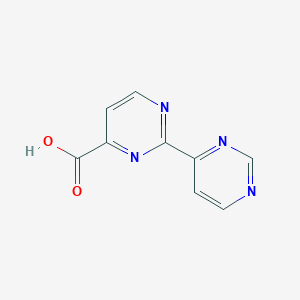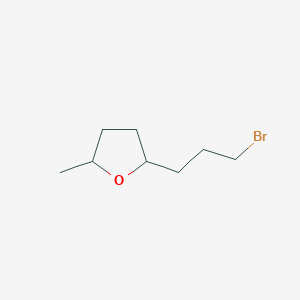![molecular formula C11H19Cl B13187398 [1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
[1-(Chloromethyl)cyclopropyl]cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Chloromethyl)cyclopropyl]cycloheptane: is an organic compound that features a cyclopropyl group attached to a cycloheptane ring via a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]cycloheptane typically involves the reaction of cyclopropylmethanol with cycloheptane in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Chloromethyl)cyclopropyl]cycloheptane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of cyclopropylcycloheptane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Formation of cyclopropylcycloheptanol or cyclopropylcycloheptanone.
Reduction: Formation of cyclopropylcycloheptane.
Substitution: Formation of various substituted cyclopropylcycloheptane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Chloromethyl)cyclopropyl]cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and cycloheptane moieties on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that incorporate the cyclopropyl and cycloheptane rings. These rings can impart unique pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable intermediate in the synthesis of polymers, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of [1-(Chloromethyl)cyclopropyl]cycloheptane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The cyclopropyl and cycloheptane rings may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity for target molecules.
Comparaison Avec Des Composés Similaires
Cyclopropylmethane: Lacks the cycloheptane ring, making it less complex and potentially less reactive.
Cycloheptylmethane: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
[1-(Bromomethyl)cyclopropyl]cycloheptane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: [1-(Chloromethyl)cyclopropyl]cycloheptane is unique due to the presence of both cyclopropyl and cycloheptane rings, which provide a combination of ring strain and flexibility
Propriétés
Formule moléculaire |
C11H19Cl |
|---|---|
Poids moléculaire |
186.72 g/mol |
Nom IUPAC |
[1-(chloromethyl)cyclopropyl]cycloheptane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-8-11)10-5-3-1-2-4-6-10/h10H,1-9H2 |
Clé InChI |
MACPGIDHHLPIIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2(CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


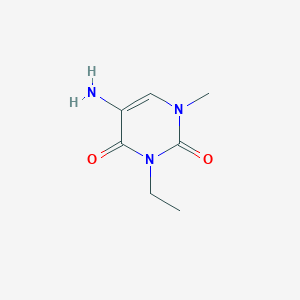
![Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B13187326.png)
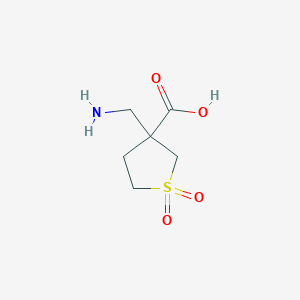
![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
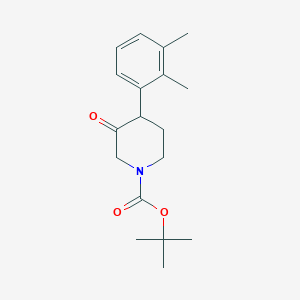
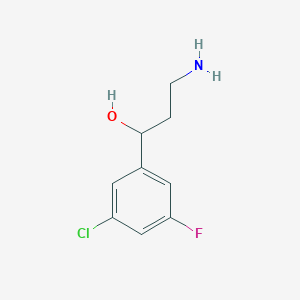
![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
